methyl 2-(8-(3,5-diethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-1-yl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

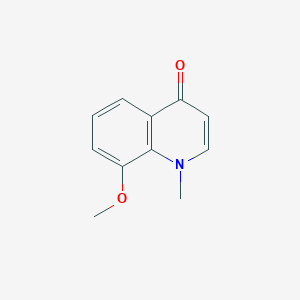

The compound appears to be a complex molecule featuring a purine core, which is a fundamental structure in many biological molecules, including DNA and RNA. The purine core in this molecule is substituted with various groups, including a pyrazole ring, which is known for its utility in pharmaceuticals due to its resemblance to the adenine part of ATP, and could potentially impact various biological pathways.

Synthesis Analysis

The synthesis of related purine derivatives has been explored in the literature. For instance, a straightforward and highly efficient catalyst-free one-step synthesis of purine derivatives has been reported, where 6-halopurine derivatives react with ethyl acetoacetate to yield various functionalized purines . Although the specific compound mentioned is not synthesized in this study, the methodology could potentially be adapted for its synthesis by incorporating the appropriate substituents on the purine core and the pyrazole ring.

Molecular Structure Analysis

The molecular structure of the compound would likely exhibit significant aromatic character due to the purine and pyrazole rings, which could influence its electronic properties and reactivity. The presence of multiple substituents would also affect the overall shape and steric hindrance of the molecule, potentially impacting its ability to interact with biological targets.

Chemical Reactions Analysis

While the specific chemical reactions of the compound are not detailed in the provided papers, the general reactivity of similar purine derivatives can be inferred. For example, purine derivatives can undergo substitution reactions, as seen in the synthesis of 2-(purin-6-yl)acetoacetic acid ethyl esters and related compounds . The pyrazole ring could also participate in cycloaddition reactions, as demonstrated by the synthesis of a pyrazole derivative from a diazo sugar .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of multiple functional groups, including esters and alkyl chains, would affect its solubility, boiling and melting points, and stability. The compound's reactivity would be influenced by the electron-donating and withdrawing effects of the substituents on the aromatic rings.

Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activity

Methyl 2-(8-(3,5-diethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-1-yl)acetate and its derivatives have been synthesized and evaluated for their antimicrobial activity. The synthesis involves the reaction of ethyl 2-(1H-pyrazol-1-yl)acetate with hydrazine hydrate to produce a series of 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl) ethanone derivatives. These compounds were tested against common pathogenic bacteria, showcasing their potential as antibacterial agents compared to standard drugs like Ciprofloxacin and Tetracycline (Asif, Alghamdi, Alshehri, & Kamal, 2021).

Antioxidant Properties from Seaweed

Another interesting application is the isolation of substituted aryl meroterpenoids from red seaweed, showing significant antioxidant properties. These compounds, including derivatives similar to the methyl 2-(8-(3,5-diethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-1-yl)acetate, were found to exhibit comparable or better antioxidant activities than commercial antioxidants like gallic acid. This suggests their potential use in pharmaceutical and food industries as natural antioxidative agents (Chakraborty, Joseph, Joy, & Raola, 2016).

Safety And Hazards

Propiedades

IUPAC Name |

methyl 2-[8-(3,5-diethylpyrazol-1-yl)-3-methyl-2,6-dioxo-7-propylpurin-1-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N6O4/c1-6-9-23-15-16(20-18(23)25-13(8-3)10-12(7-2)21-25)22(4)19(28)24(17(15)27)11-14(26)29-5/h10H,6-9,11H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQQFRASNKMWFIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(N=C1N3C(=CC(=N3)CC)CC)N(C(=O)N(C2=O)CC(=O)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-(8-(3,5-diethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-1-yl)acetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

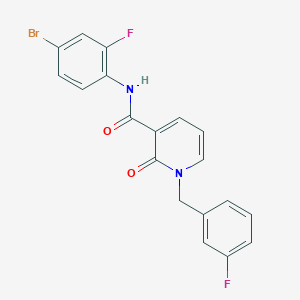

![4-chloro-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2517004.png)

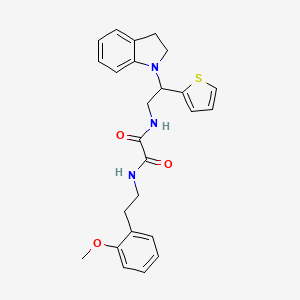

![2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[2-(4-fluorophenyl)-2-oxoethyl]propanamide](/img/structure/B2517005.png)

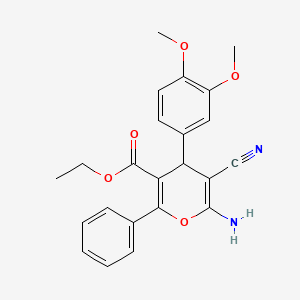

![N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2517007.png)

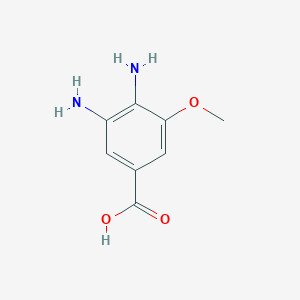

![1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-tosylethanone](/img/structure/B2517015.png)